4-[(Ethylamino)methyl]pyrocatechol
CAS No.:
Cat. No.: VC16007904
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol
* For research use only. Not for human or veterinary use.
![4-[(Ethylamino)methyl]pyrocatechol -](/images/structure/VC16007904.png)
Specification
Molecular Formula | C9H13NO2 |
---|---|
Molecular Weight | 167.20 g/mol |
IUPAC Name | 4-(ethylaminomethyl)benzene-1,2-diol |
Standard InChI | InChI=1S/C9H13NO2/c1-2-10-6-7-3-4-8(11)9(12)5-7/h3-5,10-12H,2,6H2,1H3 |
Standard InChI Key | YZFDMQLPGMVPEH-UHFFFAOYSA-N |
Canonical SMILES | CCNCC1=CC(=C(C=C1)O)O |
Introduction
4-[(Ethylamino)methyl]pyrocatechol is an organic compound characterized by its pyrocatechol structure with an ethylamino substituent. Its molecular formula is C11H15N1O2, featuring a hydroxyl group on a benzene ring, which contributes to its reactivity and biological activity. This compound has garnered attention in various fields due to its potential applications in medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of 4-[(Ethylamino)methyl]pyrocatechol typically involves the reaction of pyrocatechol with ethylamine. This reaction is facilitated by suitable catalysts and solvents, optimizing conditions such as temperature and pH to achieve high yields. For the hydrobromide form, a notable method involves the reaction of 4-methylcatechol with ethylamine in the presence of hydrobromic acid.
Biological Activity and Potential Applications
Research indicates that 4-[(Ethylamino)methyl]pyrocatechol exhibits significant biological activity, particularly in modulating inflammatory responses. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) while activating nuclear factor erythroid 2-related factor 2 (Nrf2), which are critical regulators in inflammation and oxidative stress pathways. These properties suggest potential therapeutic applications, especially in treating conditions associated with oxidative stress and inflammation.
Biological Activity | Mechanism |
---|---|
Inhibition of NF-κB Activation | Reduces inflammation |
Activation of Nrf2 | Enhances antioxidant response |
Potential Therapeutic Use | Treatment of oxidative stress and inflammation-related conditions |
Research Findings and Future Directions
Continued research aims to elucidate the interactions of 4-[(Ethylamino)methyl]pyrocatechol with biological targets further, potentially leading to novel drug development. The compound's ability to modulate key signaling pathways suggests its potential as a therapeutic agent. Future studies should focus on optimizing synthesis methods for industrial applications and exploring its efficacy in clinical settings.
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